molecular formula C15H12FN5O2 B15005976 4-Fluoro-N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide

4-Fluoro-N-(3-methoxy-5-tetrazol-1-yl-phenyl)-benzamide

Cat. No.: B15005976
M. Wt: 313.29 g/mol
InChI Key: MBLFILNACJPFSH-UHFFFAOYSA-N
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Description

4-FLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a synthetic organic compound that features a fluorine atom, a methoxy group, and a tetrazole ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Nitration: The starting material, 4-fluoro-3-methoxyaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Tetrazole Formation: The amine is reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Amidation: Finally, the tetrazole-containing amine is coupled with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-FLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The tetrazole ring and the fluorine atom play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

4-FLUORO-N-[3-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to the presence of the tetrazole ring, which is not commonly found in many similar compounds. This ring imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12FN5O2

Molecular Weight

313.29 g/mol

IUPAC Name

4-fluoro-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H12FN5O2/c1-23-14-7-12(6-13(8-14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22)

InChI Key

MBLFILNACJPFSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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